molecular formula C23H25ClN4O3S B2746411 ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 866843-59-6

ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B2746411
CAS No.: 866843-59-6
M. Wt: 472.99
InChI Key: NHQZDQFNRCPRGC-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a synthetic small molecule featuring a multi-substituted indole scaffold. Its structure includes:

  • 5-Methoxyindole core: Enhances aromatic stacking interactions and modulates solubility .
  • Ethyl ester at position 2: Improves membrane permeability via lipophilicity.
  • Piperazine-1-carbothioylamino group at position 3: The 4-(3-chlorophenyl)piperazine moiety is a common pharmacophore in CNS-targeting agents, while the thiourea (carbothioyl) linkage may confer metabolic stability compared to urea analogs .

Properties

IUPAC Name

ethyl 3-[[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-3-31-22(29)21-20(18-14-17(30-2)7-8-19(18)25-21)26-23(32)28-11-9-27(10-12-28)16-6-4-5-15(24)13-16/h4-8,13-14,25H,3,9-12H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZDQFNRCPRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves multiple steps, typically starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperazine moiety is introduced through nucleophilic substitution reactions involving piperazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carbothioamide Derivatives
Compound Name Key Structural Differences vs. Target Compound Potential Applications Reference
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide Replaces indole with benzodioxolmethyl; 4-Cl vs. 3-Cl phenyl group Serotonin receptor modulation
Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate Thiazole core; lacks piperazine and indole Antibacterial agents
3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide Dihydropyrazoline core; dichlorophenyl substituents Antifungal/anti-inflammatory

Analysis :

  • The 3-chlorophenyl group on piperazine may enhance selectivity for dopamine or serotonin receptors compared to 4-chlorophenyl derivatives .
  • Thiourea linkage (vs. carboxamide in compounds) could reduce susceptibility to hydrolysis, improving pharmacokinetics .
Indole-Based Analogues
Compound Name Key Structural Differences vs. Target Compound Synthetic Route Highlights Reference
Ethyl 5-methoxy-3-(3-(4-methylphenylsulfonamido)propyl)-1H-indole-1-carboxylate Sulfonamido propyl chain at position 3; ester at position 1 Mitsunobu reaction for indole functionalization
Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate Piperidine linked via indole-2-carbonyl; dimethoxy substitutions Peptide coupling for piperidine attachment

Analysis :

  • The target compound’s piperazine-carbothioylamino group at position 3 provides a rigid, planar structure for hydrogen bonding, unlike the flexible sulfonamido propyl chain in .
  • Ester at position 2 (vs. position 1 in ) may alter electron distribution across the indole ring, affecting binding affinity .

Biological Activity

Ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₂₃H₂₅ClN₄O₃S
  • Molecular Weight : 466.99 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The structure features a piperazine ring substituted with a 3-chlorophenyl group, an indole moiety, and a carbothioyl group. This unique combination of functional groups contributes to its biological activity.

This compound exhibits several mechanisms of action that are crucial for its pharmacological effects:

  • Dopamine Transporter Inhibition : Similar to other piperazine derivatives, this compound may act as a potent inhibitor of the dopamine transporter (DAT), which is critical in regulating dopamine levels in the brain. This inhibition can lead to increased dopaminergic activity, potentially impacting mood and behavior.
  • Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions are significant in the context of antidepressant activity, as modulation of serotonin pathways is a common target for treating mood disorders.

Antidepressant Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antidepressant-like effects in animal models. For instance, dual antagonists targeting both 5-HT1A and 5-HT7 receptors have shown promise in enhancing antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs) .

Safety Profile

Preliminary assessments of safety profiles suggest that compounds similar to this compound demonstrate low hepatotoxicity and do not significantly inhibit CYP3A4, an important enzyme in drug metabolism .

Study on Antidepressant Activity

A recent study evaluated the antidepressant-like effects of a series of piperazine derivatives, including those similar to this compound. The forced swim test (FST) was used to assess behavioral changes indicative of antidepressant effects. Results showed significant reductions in immobility time, suggesting enhanced mood-related behaviors .

Comparative Analysis of Related Compounds

Compound NameTarget ReceptorsK_i (nM)Antidepressant Activity
This compound5-HT1A, 5-HT7TBDYes
Dual-action 5-HT1A/5-HT7 antagonist5-HT1A, 5-HT720Yes
Selective SSRISERT>1000Moderate

Conclusion from Research Findings

The data indicate that this compound has potential as an antidepressant agent through its interactions with dopamine and serotonin systems. Further research is warranted to fully elucidate its mechanisms and therapeutic potential.

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